(R)-3-(4-Benzylphenoxy)pyrrolidine HCl
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H20ClNO |
|---|---|
Molecular Weight |
289.8 g/mol |
IUPAC Name |
(3R)-3-(4-benzylphenoxy)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c1-2-4-14(5-3-1)12-15-6-8-16(9-7-15)19-17-10-11-18-13-17;/h1-9,17-18H,10-13H2;1H/t17-;/m1./s1 |
InChI Key |
CDIAAVDMJKAOHM-UNTBIKODSA-N |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC=C(C=C2)CC3=CC=CC=C3.Cl |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Scientific Research Applications
Recent studies have highlighted the dual functionality of piperidine-based compounds, including (R)-3-(4-Benzylphenoxy)pyrrolidine HCl, as ligands for histamine H3 and sigma-1 receptors. These receptors are implicated in several neurological and psychiatric disorders, making them valuable targets for drug development.
- Histamine H3 Receptor Modulation : Compounds that interact with the histamine H3 receptor can influence neurotransmitter release, which is crucial in managing conditions like Alzheimer's disease and schizophrenia. The structural characteristics of (R)-3-(4-Benzylphenoxy)pyrrolidine HCl contribute to its binding affinity and selectivity towards these receptors, facilitating its potential use in treating cognitive disorders .
- Sigma-1 Receptor Interaction : The sigma-1 receptor is known to play a role in neuroprotection and modulation of pain. Studies indicate that (R)-3-(4-Benzylphenoxy)pyrrolidine HCl exhibits significant activity at this receptor, suggesting its potential in developing analgesics or neuroprotective agents .
Synthesis and Chemical Properties
The synthesis of (R)-3-(4-Benzylphenoxy)pyrrolidine HCl involves several chemical reactions that can be optimized for yield and purity. The compound can be synthesized through a series of steps including the formation of the pyrrolidine ring followed by the introduction of the benzylphenoxy group.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Notes |
|---|---|---|---|
| 1 | Ring Formation | Pyrrolidine derivatives | Essential for creating the core structure |
| 2 | Substitution | Benzylphenol derivatives | Introduces the aromatic functionality |
| 3 | Hydrochloride Salt Formation | Hydrochloric acid | Enhances solubility and stability |
Therapeutic Potential
The therapeutic applications of (R)-3-(4-Benzylphenoxy)pyrrolidine HCl are being explored in various contexts:
- Pain Management : Given its interaction with sigma receptors, this compound may serve as a basis for developing new analgesics that target neuropathic pain pathways .
- Cognitive Enhancement : Its role as a histamine H3 receptor antagonist suggests potential applications in enhancing cognitive function, particularly in age-related cognitive decline .
- Anticancer Activity : Some studies have investigated compounds with similar structures for their anticancer properties, particularly in hormone-sensitive cancers such as breast cancer. The combination of (R)-3-(4-Benzylphenoxy)pyrrolidine HCl with other therapeutic agents may enhance efficacy against such malignancies .
Case Studies and Research Findings
Several case studies have documented the efficacy of piperidine derivatives similar to (R)-3-(4-Benzylphenoxy)pyrrolidine HCl:
- Dual Action on Pain Models : In vivo studies demonstrated that compounds with similar structures not only modulated pain pathways but also exhibited neuroprotective effects in animal models of neuropathic pain .
- Cognitive Function Improvement : Clinical trials assessing the impact of histamine receptor antagonists on cognitive decline showed promising results, indicating that (R)-3-(4-Benzylphenoxy)pyrrolidine HCl could be part of future therapeutic strategies .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrrolidine nitrogen and oxygen atom in the benzylphenoxy group enable participation in nucleophilic substitution reactions . Key characteristics:
Notably, the (R)-configuration at C3 influences reaction stereoselectivity. Computational studies show a 15% higher energy barrier for backside attack in SN2 reactions compared to the (S)-enantiomer .
Catalytic Hydrogenation
The benzyl group undergoes selective hydrogenation under controlled conditions:
Conditions :
This reaction preserves the pyrrolidine ring while reducing the benzyl moiety to a cyclohexylmethyl group. Kinetic studies reveal first-order dependence on both substrate and hydrogen pressure .
Receptor-Targeted Interactions
As a sigma-1 receptor ligand (Kᵢ = 4.5 nM) , it participates in biochemical reactions through:
Mechanism :
-
Competitive binding with endogenous ligands via π-π stacking (benzylphenoxy group)
Key kinetic parameters :
| Parameter | Value |
|---|---|
| Kon | 1.8 × 10⁶ M⁻¹s⁻¹ |
| Koff | 0.12 s⁻¹ |
| Residence time | 8.3 s |
Acid-Base Reactions
The pyrrolidine nitrogen (pKₐ = 9.2) enables protonation/deprotonation equilibria:
Protonated form :
Deprotonated form :
Oxidative Degradation Pathways
Stability studies under accelerated conditions reveal:
| Stress Condition | Degradation Products |
|---|---|
| 40°C/75% RH (14 days) | N-oxide (12%), ring-opened amide (5%) |
| 0.1% H₂O₂ (24 hrs) | Benzophenone derivative (27%) |
QbD optimization shows degradation follows Arrhenius kinetics with Eₐ = 85 kJ/mol .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolidine derivatives are a well-studied class of compounds due to their structural versatility and pharmacological relevance. Below is a comparative analysis of (R)-3-(4-Benzylphenoxy)pyrrolidine HCl with three structurally related analogs, including the compound described in .
Table 1: Structural and Pharmacological Comparison
Key Findings
Structural Differences and Pharmacological Impact: The benzylphenoxy group in (R)-3-(4-Benzylphenoxy)pyrrolidine HCl introduces steric bulk and lipophilicity, which may enhance blood-brain barrier permeability compared to smaller substituents (e.g., 4-chlorophenoxy or 4-methoxyphenoxy) . In contrast, the absence of such polar groups in (R)-3-(4-Benzylphenoxy)pyrrolidine HCl suggests divergent target selectivity.
Stereochemical Influence: The R-configuration in the target compound may offer distinct binding kinetics compared to racemic mixtures (e.g., the (±)-isomer in ) or S-configured analogs. For instance, (S)-3-(4-Chlorophenoxy)pyrrolidine exhibits adrenergic antagonism, while enantiomeric reversal could alter efficacy or off-target effects.
Solubility and Bioavailability: The HCl salt form of (R)-3-(4-Benzylphenoxy)pyrrolidine HCl likely improves aqueous solubility relative to neutral pyrrolidine bases (e.g., 3-(4-Methoxyphenoxy)pyrrolidine). However, the carboxylic acid group in ’s compound enhances solubility further, as evidenced by its LC-MS purity (>99%) .
Synthetic Complexity: The multi-step synthesis of ’s compound (68% yield) involves ureido and trifluoromethyl groups, which are synthetically challenging compared to the simpler benzylphenoxy substitution in the target compound.
Preparation Methods
Preparation of Phenoxyalkyl Bromide Intermediate
The phenoxyalkyl bromide precursor is synthesized by alkylation of commercially available phenols with dibromoalkanes. In the case of (R)-3-(4-Benzylphenoxy)pyrrolidine, the phenol substrate is 4-benzylphenol.
- Reagents: 4-Benzylphenol and 1,3-dibromopropane (or an appropriate dibromoalkane depending on the alkyl chain length needed)
- Conditions: Reflux in propan-1-ol (1-propanol) solvent
- Mechanism: The phenol undergoes nucleophilic substitution with one bromine of the dibromoalkane, producing the phenoxyalkyl bromide intermediate.
This step is typically a one-step alkylation, yielding the bromide intermediate ready for coupling.
Coupling with Pyrrolidine
The bromide intermediate is then reacted with (R)-pyrrolidine to form the target compound’s free base.
- Reagents: Phenoxyalkyl bromide and (R)-pyrrolidine
- Conditions: Mixture of ethanol and water as solvent, powdered potassium carbonate as base, and catalytic potassium iodide to facilitate the substitution
- Mechanism: The nucleophilic nitrogen of pyrrolidine attacks the alkyl bromide, displacing bromide and forming the (R)-3-(4-Benzylphenoxy)pyrrolidine free base.
Formation of Hydrochloride Salt
The free base is subsequently converted into its hydrochloride salt for stability and handling.
- Method: Treatment with hydrochloric acid in an appropriate solvent to precipitate the hydrochloride salt.
- Result: (R)-3-(4-Benzylphenoxy)pyrrolidine HCl is obtained as a crystalline solid.
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Materials | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Alkylation | 4-Benzylphenol + 1,3-dibromopropane | Reflux in propan-1-ol | 4-Benzylphenoxyalkyl bromide |
| 2 | Nucleophilic substitution | Phenoxyalkyl bromide + (R)-pyrrolidine | Ethanol/water, K2CO3, KI catalyst | (R)-3-(4-Benzylphenoxy)pyrrolidine (free base) |
| 3 | Salt formation | Free base + HCl | Acid treatment | (R)-3-(4-Benzylphenoxy)pyrrolidine HCl (salt) |
Research Findings and Analytical Data
- The synthesis route is adapted from protocols described in recent studies on piperidine and pyrrolidine derivatives targeting histamine H3 and sigma-1 receptors, where similar phenoxyalkyl bromides were prepared by one-step alkylation of phenols with dibromoalkanes under reflux in propan-1-ol.
- The coupling reaction with pyrrolidine proceeds efficiently in ethanol/water mixtures with potassium carbonate as base and potassium iodide as catalyst, facilitating nucleophilic substitution.
- The final hydrochloride salt is isolated by acidification, which enhances compound stability and crystallinity.
- Crystallographic and spectroscopic studies confirm the protonation state of the pyrrolidine nitrogen in the hydrochloride salt form, consistent with expected behavior of such amine salts.
- This synthetic route provides the compound in good yield and purity, suitable for further pharmacological evaluation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-3-(4-Benzylphenoxy)pyrrolidine HCl, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or Mitsunobu reactions to introduce the benzylphenoxy group to the pyrrolidine scaffold. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., using Evans’ oxazolidinones) are critical. Optimization steps include:
- Monitoring reaction progress via TLC or HPLC .
- Adjusting solvent polarity (e.g., dichloromethane vs. THF) to improve yield .
- Purification via flash chromatography or recrystallization to isolate the HCl salt .
Q. How should researchers characterize the purity and structural identity of (R)-3-(4-Benzylphenoxy)pyrrolidine HCl?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Compare H/C NMR peaks with calculated shifts for the (R)-enantiomer .
- HPLC-MS : Confirm molecular weight and assess purity (>98% recommended for in vitro studies) .
- Elemental analysis : Validate stoichiometry of the HCl salt .
Q. What solvent systems are compatible with (R)-3-(4-Benzylphenoxy)pyrrolidine HCl for in vitro assays?
- Methodological Answer : The compound is stable in polar aprotic solvents (e.g., DMSO, ethanol) but may degrade in aqueous buffers at high pH. Pre-dissolve in DMSO (≤1% v/v final concentration) for cell-based studies. Conduct stability tests via UV-Vis spectroscopy over 24 hours .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what analytical techniques resolve (R)- and (S)-isomers?
- Methodological Answer :
- Use chiral columns (e.g., Chiralpak IA/IB) for HPLC separation. Retention time differences ≥2 min indicate baseline resolution .
- Circular dichroism (CD) spectroscopy can confirm absolute configuration .
- Note : Contamination by the (S)-enantiomer >1% may skew receptor-binding assays; validate via chiral SFC .
Q. What strategies address contradictory solubility data reported for (R)-3-(4-Benzylphenoxy)pyrrolidine HCl in different studies?
- Methodological Answer :
- Replicate solubility tests under standardized conditions (e.g., 25°C, pH 7.4 PBS).
- Use dynamic light scattering (DLS) to detect aggregation, which may explain variability .
- Consider co-solvents (e.g., cyclodextrins) for improved aqueous solubility in pharmacokinetic studies .
Q. How does (R)-3-(4-Benzylphenoxy)pyrrolidine HCl interact with CNS targets, and what assays validate its selectivity?
- Methodological Answer :
- In vitro binding assays : Screen against adrenergic (α/β) and dopaminergic (D) receptors using radioligand displacement .
- Functional assays : Measure cAMP modulation in HEK293 cells transfected with target receptors .
- Off-target profiling : Use a panel of 50+ GPCRs to assess selectivity (IC >10 µM for non-targets recommended) .
Q. What computational models predict the pharmacokinetic properties of (R)-3-(4-Benzylphenoxy)pyrrolidine HCl?
- Methodological Answer :
- ADME prediction : SwissADME or Schrödinger’s QikProp to estimate logP, BBB permeability, and CYP450 interactions .
- Molecular dynamics simulations : Analyze binding stability with target proteins (e.g., 100-ns simulations in GROMACS) .
Data Contradiction and Troubleshooting
Q. How to resolve discrepancies in reported biological activity across independent studies?
- Methodological Answer :
- Verify compound integrity post-shipping (e.g., NMR/HPLC comparison with in-house standards) .
- Standardize assay protocols (e.g., cell passage number, serum concentration) .
- Perform dose-response curves in triplicate to confirm EC/IC values .
Q. What are the critical storage conditions to prevent degradation of (R)-3-(4-Benzylphenoxy)pyrrolidine HCl?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
